methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. Its structure incorporates a cyclopropyl group at position 6, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) substituent at position 1, and a p-tolyl (4-methylphenyl) group at position 2. This compound’s structural complexity reflects a design strategy aimed at optimizing steric effects, metabolic stability, and target binding, common in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-3-5-15(6-4-13)20-19-17(22(26)29-2)11-18(14-7-8-14)23-21(19)25(24-20)16-9-10-30(27,28)12-16/h3-6,11,14,16H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGNDWAHDMEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4CC4)C(=O)OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound and related derivatives.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions that allow for various substitutions at critical positions on the core structure. The target compound can be synthesized via a modified reaction pathway that incorporates cyclopropyl and tetrahydrothiophene moieties to enhance its biological profile.
General Synthetic Route
- Starting Materials : Utilize appropriate 5-amino-pyrazoles and α-oxoketene dithioacetals.
- Catalysis : Employ trifluoracetic acid as a catalyst for condensation reactions.
- Post-Synthesis Modifications : Conduct reductive desulfurization and hydrolysis to yield the final product.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Key Findings
- Binding Affinity : The compound shows significant binding affinity to targets involved in cancer proliferation and inflammation.
- Target Proteins : It has been docked against proteins such as TRKA (Tropomyosin receptor kinase A), which is implicated in cancer cell signaling pathways.
Biological Activity
The biological activity of pyrazolo[3,4-b]pyridines, including the target compound, spans several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions showed promising results in in vitro assays against the H37Rv strain of tuberculosis .
Anticancer Properties
Studies have demonstrated that certain pyrazolo[3,4-b]pyridine derivatives possess significant antiproliferative activity against various cancer cell lines. The presence of substituents at positions 5 and/or 7 enhances their effectiveness .
Neuroprotective Effects
Some derivatives have been shown to bind selectively to β-amyloid plaques associated with Alzheimer’s disease, indicating potential applications in neurodegenerative disease therapies .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Study on Antitubercular Activity :
- Investigation of Anticancer Properties :
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 335.38 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, along with a cyclopropyl group and a tetrahydrothiophene moiety. These structural elements contribute to its unique chemical properties and potential pharmacological activities.
Potential Drug Development
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is being investigated as a lead compound for drug development targeting Trk (tropomyosin receptor kinase) proteins. These proteins are involved in various cellular processes, including cell survival and differentiation, making them crucial targets in cancer therapy and neurodegenerative diseases.
Case Study: Trk Inhibition
In recent studies, compounds similar to this compound have shown promise in inhibiting TrkA and TrkB receptors. The inhibition of these receptors can lead to decreased tumor growth in certain cancers and improved outcomes in neurodegenerative conditions such as Alzheimer's disease. This compound's unique structure allows for further modifications to enhance its efficacy against these targets.
Biological Evaluation
Preliminary biological evaluations indicate that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Synthetic Intermediate
The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, leading to the formation of more complex molecules. This characteristic is particularly valuable in the synthesis of other bioactive compounds within the pharmaceutical industry.
Summary of Findings
This compound demonstrates considerable promise in both medicinal chemistry and organic synthesis. Its applications include:
- Drug Development : Targeting Trk proteins for cancer therapy and neurodegenerative diseases.
- Anti-inflammatory Activity : Potential use in treating inflammatory conditions.
- Synthetic Versatility : Serving as a building block for developing other bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its rigidity and ability to mimic purine bases. Below is a comparative analysis with structurally related compounds:
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 937597-68-7 | 938018-10-1 |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~350 g/mol | ~300 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Water Solubility | Low (sulfone) | Moderate (carboxylic acid) | Low (ester) |
| Metabolic Stability (t1/2) | High (cyclopropyl) | Moderate (methyl) | Low (isoxazole) |
Key Structural Differentiators
Cyclopropyl vs. Methyl : Cyclopropyl substituents (target compound) confer greater steric hindrance and metabolic resistance compared to methyl groups (937597-68-7) .
Sulfone vs. Carboxylic Acid : The sulfone group enhances electron-withdrawing effects and may improve binding to polar enzyme pockets, unlike the carboxylic acid in 937597-68-7, which ionizes at physiological pH .
Core Heterocycle: Pyrazolo[3,4-b]pyridine (target) vs. thieno[2,3-b]pyridine (): The former’s nitrogen-rich core offers more hydrogen-bonding sites for target engagement .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- The compound contains a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, and a p-tolyl group at position 3. The methyl ester at position 4 enhances solubility for synthetic manipulation.
- Methodological Insight : Use NMR and NMR to confirm substituent positions, as demonstrated in similar pyrazolo[3,4-b]pyridine derivatives . IR spectroscopy can identify functional groups like sulfone (S=O) and ester (C=O) .
Q. What synthetic methodologies are typically employed for pyrazolo[3,4-b]pyridine derivatives?
- A common approach involves multi-step condensation reactions. For example, describes a one-pot synthesis using ionic liquids (e.g., [bmim][BF]) and FeCl·6HO as a catalyst. Key steps include:
Aldehyde-cyanocarboxylate condensation to form intermediates.
Cyclization with aminopyrazoles under controlled temperature (80°C).
- Optimization Tip : Monitor reaction progress via TLC and adjust solvent polarity (DMF or toluene) to improve yield .
Q. What analytical techniques are critical for structural confirmation?
- Core Techniques :
- NMR Spectroscopy : Assign signals for cyclopropyl (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with <2 ppm error .
- X-ray Crystallography (if crystals form): Resolve 3D conformation, as shown in analogous ethyl pyridine-carboxylate structures .
Advanced Research Questions
Q. How can synthetic conditions be optimized to address low yields or side-product formation?
- Variables to Test :
- Catalyst Screening : Replace FeCl with Pd/Cu systems for selective cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
- Temperature Gradients : Lower temperatures (50–60°C) may reduce decomposition of sensitive groups like cyclopropane.
Q. How should discrepancies in spectroscopic data during structural confirmation be resolved?
- Case Example : If NMR shows unexpected splitting for the p-tolyl group, consider:
Dynamic Effects : Rotameric states of the tetrahydrothiophene sulfone may cause signal broadening. Use variable-temperature NMR to stabilize conformers .
Impurity Analysis : HRMS can detect trace byproducts (e.g., over-oxidized sulfone derivatives) .
- Cross-Validation : Compare experimental IR (C=O stretch ~1700 cm) with computational DFT simulations .
Q. How does the compound’s heterocyclic framework compare to structurally related derivatives in terms of electronic and steric effects?
- Comparative Analysis :
- Pyrazolo[3,4-b]pyridine vs. Imidazo[1,2-a]pyridine : The former has a smaller dipole moment due to fewer electronegative substituents, affecting solubility and binding affinity .
- Substituent Impact : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces steric bulk and electron-withdrawing effects, potentially altering reactivity at position 1 .
- Experimental Validation : Use Hammett plots to correlate substituent electronic parameters with reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
